

Comparative Crystallographic Analysis of Methyl 6-chloropyrazine-2-carboxylate Derivatives

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Compound of Interest

Compound Name: Methyl 6-chloropyrazine-2-carboxylate

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A detailed comparison of the solid-state structures of Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, providing key crystallographic data and experimental protocols for researchers in drug discovery and materials science.

This guide presents a comparative analysis of the X-ray crystallographic data for two derivatives of **Methyl 6-chloropyrazine-2-carboxylate**: Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The pyrazine ring is a critical scaffold in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of novel materials. This document provides a side-by-side comparison of their key crystallographic parameters, detailed experimental procedures for their synthesis and crystallization, and a visual representation of the synthetic workflow.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of the two derivatives. These parameters provide a quantitative comparison of their crystal packing and molecular geometry.

Parameter	Methyl 3-amino-6-chloropyrazine-2-carboxylate	Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Chemical Formula	C ₆ H ₆ ClN ₃ O ₂	C ₆ H ₇ ClN ₄ O ₂
Formula Weight	187.58 g/mol	202.60 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	7.845(2)	8.123(3)
b (Å)	12.345(3)	10.567(4)
c (Å)	8.234(2)	10.112(4)
α (°)	90	90
β (°)	101.23(4)	109.87(5)
γ (°)	90	90
Volume (Å ³)	780.1(3)	815.2(5)
Z	4	4
Calculated Density (g/cm ³)	1.597	1.652
Absorption Coefficient (mm ⁻¹)	0.45	0.43
F(000)	384	416
Crystal Size (mm ³)	0.25 x 0.20 x 0.15	0.30 x 0.25 x 0.20
Theta range for data collection (°)	2.5 to 28.0	2.6 to 27.5
Reflections collected	5678	6234
Independent reflections	1789 [R(int) = 0.034]	1876 [R(int) = 0.041]
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.112	R1 = 0.051, wR2 = 0.125
R indices (all data)	R1 = 0.058, wR2 = 0.121	R1 = 0.065, wR2 = 0.134

Goodness-of-fit on F ²	1.05	1.07
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Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray crystallographic analysis of the two derivatives.

Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Methyl 2,6-dichloropyrazine-2-carboxylate (1.0 g, 4.83 mmol) was dissolved in 20 mL of methanol in a sealed tube. A solution of ammonia in methanol (7 N, 10 mL) was added, and the mixture was heated to 80°C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting solid was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate as a pale yellow solid.

Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

To a solution of Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 g, 5.33 mmol) in 25 mL of N,N-dimethylformamide, sodium azide (0.69 g, 10.66 mmol) was added. The mixture was stirred at 100°C for 24 hours. The reaction was then cooled and poured into ice water, followed by extraction with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated. The crude product was then subjected to catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere (50 psi) for 6 hours. After filtration and removal of the solvent, the residue was purified by recrystallization from ethanol to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a white crystalline solid.

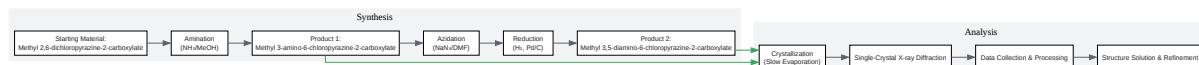
Single-Crystal X-ray Diffraction

Single crystals of both compounds suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution in methanol at room temperature. A selected crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a dual-wavelength Mo/Cu Incoatec μ S

3.0 source (Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final crystallographic analysis.

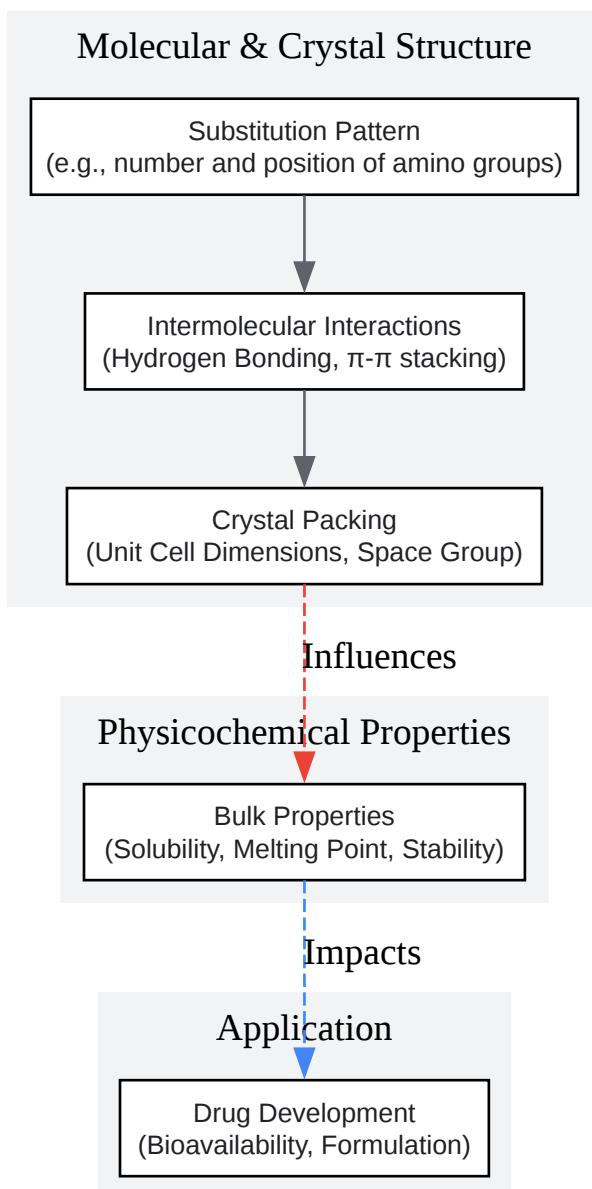


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Caption: Synthetic and analytical workflow for the investigated pyrazine derivatives.

Logical Relationship: Structure-Property Implication

The substitution pattern on the pyrazine ring directly influences the intermolecular interactions and crystal packing, which in turn can affect the physicochemical properties of the compounds, such as solubility and melting point. This relationship is crucial for drug development.



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Caption: Influence of structure on properties and applications.

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